molecular formula C13H21N B14634204 2-Butyl-1-ethenyl-3-propyl-1H-pyrrole CAS No. 55847-31-9

2-Butyl-1-ethenyl-3-propyl-1H-pyrrole

Cat. No.: B14634204
CAS No.: 55847-31-9
M. Wt: 191.31 g/mol
InChI Key: ZQTBBXRKNPLJFY-UHFFFAOYSA-N
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Description

2-Butyl-1-ethenyl-3-propyl-1H-pyrrole is a heterocyclic aromatic compound with the molecular formula C13H21N It is a derivative of pyrrole, which is a five-membered ring containing one nitrogen atom

Chemical Reactions Analysis

Types of Reactions

2-Butyl-1-ethenyl-3-propyl-1H-pyrrole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.

    Reduction: Formation of N-alkylpyrroles.

    Substitution: Formation of N-substituted pyrroles with various functional groups.

Mechanism of Action

The mechanism of action of 2-Butyl-1-ethenyl-3-propyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butyl-1-ethenyl-3-propyl-1H-pyrrole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields.

Properties

CAS No.

55847-31-9

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

2-butyl-1-ethenyl-3-propylpyrrole

InChI

InChI=1S/C13H21N/c1-4-7-9-13-12(8-5-2)10-11-14(13)6-3/h6,10-11H,3-5,7-9H2,1-2H3

InChI Key

ZQTBBXRKNPLJFY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C=CN1C=C)CCC

Origin of Product

United States

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